molecular formula C10H15N3O B13222592 5-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one

5-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one

Katalognummer: B13222592
Molekulargewicht: 193.25 g/mol
InChI-Schlüssel: SUXXZRVEWSUGHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring and a pyrrolidinone moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyrrolidinone rings endows the compound with unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a suitable pyrrolidinone precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by nucleophilic substitution with a halogenated pyrrolidinone derivative.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum

Eigenschaften

Molekularformel

C10H15N3O

Molekulargewicht

193.25 g/mol

IUPAC-Name

5-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C10H15N3O/c1-7-8(6-11-13(7)2)5-9-3-4-10(14)12-9/h6,9H,3-5H2,1-2H3,(H,12,14)

InChI-Schlüssel

SUXXZRVEWSUGHV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NN1C)CC2CCC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.